L-Phenylalanine-15N

Overview

Description

L-Phenylalanine-15N is an aromatic essential amino acid that plays a crucial role in protein synthesis and other metabolic functions . It is often used in NMR-based research studies designed to probe the structure, dynamics, and binding of biological macromolecules .

Synthesis Analysis

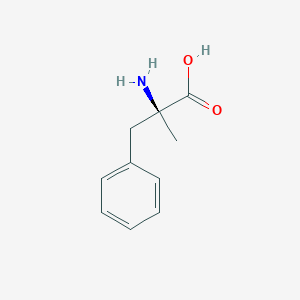

L-Phenylalanine can be synthesized efficiently in E. coli from inexpensive aromatic precursors . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis

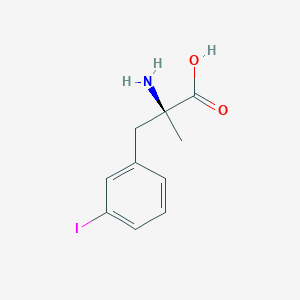

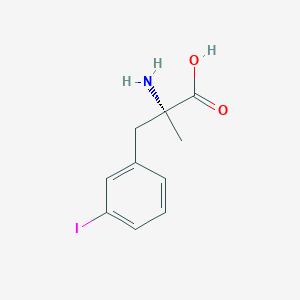

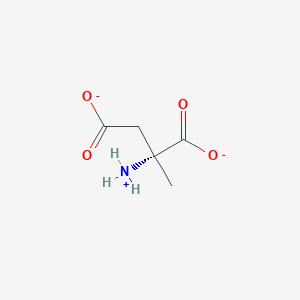

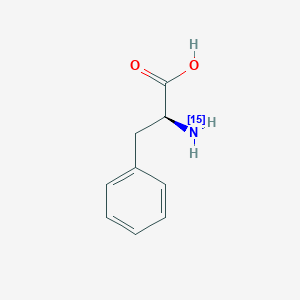

The molecular formula of this compound is C9H11NO2 . It is the 15N-labeled version of L-Phenylalanine .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is a α2δ subunit of voltage-dependent Ca+ channels antagonist .Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.18 g/mol . It is a solid substance with a melting point of 270-275 °C (dec.) .Scientific Research Applications

Biosynthesis and Metabolic Engineering

L-Phenylalanine (L-Phe) is an essential amino acid with significant applications in food and medicinal sectors. Research in metabolic engineering has led to the development of methods to enhance L-Phe biosynthesis in Escherichia coli. For example, Ding et al. (2016) established an in vitro system for direct investigation of L-Phe biosynthesis, identifying key enzymes in the shikimate pathway that affect yield when overexpressed in E. coli (Ding et al., 2016). Liu et al. (2018) further optimized L-Phe production in E. coli by system-level engineering, including inactivation of the PTS system and engineering of the transcription factor TyrR (Liu et al., 2018).

Isotope Ratio Mass Spectrometry

In isotope ratio mass spectrometry, 15N-labeled phenylalanine is used as a tracer for microbial metabolic flux analysis. Zhang et al. (2017) developed a method using HPLC coupled with elemental analysis-isotope ratio mass spectrometry (EA-IRMS) to determine the origin of 15N-labeled phenylalanine (Zhang et al., 2017).

Phenylalanine Ammonia-lyase (PAL)

L-Phenylalanine is involved in the shikimic acid pathway in plants and fungi, leading to the biosynthesis of various secondary products through phenylpropanoid metabolism. Hyun et al. (2011) discussed the role of phenylalanine ammonia-lyase (PAL) in this process (Hyun et al., 2011).

Electrochemical Sensors and Biosensors

Electrochemical sensors and biosensors are used for phenylalanine detection due to its significance in human health, particularly related to phenylketonuria. Dinu and Apetrei (2020) reviewed the design and performance of such sensors over the last decade (Dinu & Apetrei, 2020).

Chiral Fluorescent Sensors

The enantioselective recognition of D- and L-phenylalanine can be achieved using chiral fluorescent sensors. Zhang et al. (2022) synthesized an H8-BINOL chiral fluorescent sensor that exhibited high selectivity toward phenylalanine (Zhang et al., 2022).

Molecularly Imprinted Electrochemical Sensor

Ermiş et al. (2017) developed a molecularly imprinted electrochemical sensor for L-phenylalanine detection, utilizing a novel monomer and offering selective and sensitive determination of L-Phe (Ermiş et al., 2017).

Biosynthesis in Conifers

Pascual et al. (2016) discussed the biosynthesis and metabolic utilization of phenylalanine in conifer trees, emphasizing its role in connecting primary and secondary metabolism in plants (Pascual et al., 2016).

Ion-Exchange Chromatography

Wu et al. (2016) investigated the equilibrium uptake of L-phenylalanine on a strong acid-cation exchanger, providing insights into the purification process based on ion-exchange chromatography (Wu et al., 2016).

Mechanism of Action

Safety and Hazards

L-Phenylalanine-15N may cause respiratory irritation, skin irritation, and eye irritation. It may also be harmful if swallowed .

Relevant Papers There are several relevant papers on this compound. For instance, a paper titled “High‐precision measurement of phenylalanine δ15N values for environmental samples: A new approach coupling high‐pressure liquid chromatography purification and elemental analyzer isotope ratio mass spectrometry” discusses the use of this compound in tracing nitrogen source and transformation in biogeochemical cycles .

Biochemical Analysis

Biochemical Properties

L-Phenylalanine-15N plays a crucial role in various biochemical reactions. It is a key component in protein synthesis, where it is incorporated into polypeptide chains during translation . It also serves as a precursor to catecholamines such as dopamine and epinephrine . This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is a competitive antagonist for the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, high levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it acts as an antagonist for the α2δ subunit of voltage-dependent Ca+ channels with a Ki of 980 nM .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown that the original source of the 15N-labeled phenylalanine can be determined using a method that consists of optimization of the HPLC conditions, evaluation of the isotope fractionation effects, and evaluation of the effect of pre-processing on the phenylalanine nitrogen stable isotope .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral administration of L-Phenylalanine has been shown to acutely reduce food intake in rats and mice, and chronically reduce food intake and body weight in diet-induced obese mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key component in the shikimate (SHIK) and L-Phenylalanine branch pathways . It interacts with various enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

(2S)-2-(15N)azanyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-YTRLMEAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435586 | |

| Record name | L-Phenylalanine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29700-34-3 | |

| Record name | L-Phenylalanine-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29700-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenylalanine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.